(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone
Description
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone features a 1,2,3-triazole ring fused to an azetidine (4-membered nitrogen-containing ring) and a 2-ethoxyphenyl group. Its synthesis likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for constructing 1,4-disubstituted 1,2,3-triazoles .
Properties
IUPAC Name |
(2-ethoxyphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-2-20-13-6-4-3-5-12(13)14(19)17-9-11(10-17)18-8-7-15-16-18/h3-8,11H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBGWTHHOMPSSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CC(C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Azetidine Ring Formation: The azetidine ring can be synthesized via a cyclization reaction involving appropriate precursors.
Coupling Reactions: The final step involves coupling the triazole and azetidine rings with the ethoxyphenyl group using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group.
Reduction: Reduction reactions can target the triazole ring or the azetidine ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could lead to partially or fully reduced triazole or azetidine rings.
Scientific Research Applications
Antimicrobial Activity
Compounds with triazole structures are well-documented for their antimicrobial properties. The triazole moiety can inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. In vitro studies have shown that derivatives of this compound exhibit significant activity against various microbial strains, including:
| Microbial Strain | Activity Type | Reference |
|---|---|---|
| Candida albicans | Antifungal | |
| Aspergillus niger | Antifungal | |
| Escherichia coli | Antibacterial |
Anticancer Properties
Research indicates that triazole derivatives can possess cytotoxic effects against cancer cell lines. The compound has been investigated for its ability to inhibit cell proliferation in various cancer types. Notable findings include:
| Cell Line | Activity Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| MCF-7 (breast cancer) | Cytotoxic | 27.3 | |
| HCT-116 (colon cancer) | Cytotoxic | 6.2 |
The mechanisms of action often involve apoptosis induction through intrinsic pathways.
Target Interactions
The compound's biological activity is largely attributed to its interaction with specific biological targets:
- Triazole Ring : Known to form hydrogen bonds with various enzymes and receptors, influencing their function.
- Azetidine Moiety : Contributes to the compound's stability and bioactivity.
Pharmacokinetics
Studies on similar triazole derivatives suggest favorable pharmacokinetic profiles, including:
- Bioavailability : Influenced by the ability to form hydrogen bonds.
- Chemical Stability : High resistance to hydrolysis under acidic or basic conditions.
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of azetidinone derivatives, it was found that certain compounds exhibited notable antibacterial activity against both gram-positive and gram-negative bacteria, with MIC values ranging from 16 to 64 μg/mL against Bacillus subtilis and Escherichia coli.
Case Study 2: Anticancer Activity
A series of synthesized triazole derivatives were tested for cytotoxic effects on human cancer cell lines. One derivative demonstrated an IC50 value of 27.3 μM against MCF-7 cells, indicating promising anticancer potential through apoptosis induction.
Mechanism of Action
The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring may provide steric effects that influence binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Target Compound vs. Thiadiazole/Thiazole Derivatives
highlights compounds with 1,2,3-triazole cores fused to thiadiazoles or thiazoles. For example:
- Compound 9b : A 1,3,4-thiadiazole derivative with IC₅₀ = 2.94 µM against HepG2 .
- Compound 12a : A thiazole derivative with dual activity (IC₅₀ = 1.19 µM for HepG2; 3.4 µM for MCF-7) .
Key Differences :
- The target compound’s azetidine replaces the thiadiazole/thiazole rings, reducing ring size and increasing rigidity. This may alter pharmacokinetics by limiting metabolic degradation or improving membrane permeability.
- The 2-ethoxyphenyl group in the target compound likely enhances solubility compared to the methyl/phenyl substituents in 9b and 12a.
Target Compound vs. 1,2,4-Triazole Derivatives
describes phenyl(3-phenyl-1H-1,2,4-triazol-1-yl)methanone, a 1,2,4-triazole isomer. The 1,2,4-triazole’s nitrogen arrangement may reduce dipole interactions compared to the 1,2,3-triazole in the target compound, affecting binding to enzymes like kinases or proteases .
Physical and Chemical Properties
- Lipophilicity: The 2-ethoxy group in the target compound likely increases logP compared to non-polar analogs (e.g., ’s phenyl-substituted triazole), improving cell membrane penetration.
- Stability : Azetidine’s strain may reduce metabolic stability compared to 5- or 6-membered rings, necessitating formulation adjustments.
Biological Activity
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone is a synthetic organic molecule that incorporates a triazole ring and an azetidine moiety, suggesting potential for diverse biological activities. The structural complexity of this compound positions it as a candidate for pharmacological exploration, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
The compound features:
- Azetidine Ring : A four-membered saturated heterocyclic structure.
- Triazole Moiety : A five-membered ring containing three nitrogen atoms, known for its stability and ability to form hydrogen bonds.
- Ethoxyphenyl Group : A phenolic structure that may enhance the lipophilicity and biological activity of the compound.
Biological Activity Overview
Research indicates that compounds containing triazole and azetidine moieties exhibit a variety of biological activities, including:
- Anticancer : Many derivatives have shown effectiveness against various cancer cell lines.
- Antimicrobial : Triazole derivatives are noted for their broad-spectrum antimicrobial properties.
- Anti-inflammatory : Certain compounds within this class have demonstrated anti-inflammatory effects.
The biological activity of this compound primarily involves:
- Target Interaction : The triazole ring can form hydrogen bonds with biological targets, influencing their function.
- Biochemical Pathways : The compound may modulate various pathways involved in cell proliferation and apoptosis.
In Vitro Studies
Recent studies have assessed the antiproliferative effects of similar triazole-containing compounds on cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : Compounds similar to our target showed significant cytotoxicity with IC50 values ranging from 1.2 to 2.4 nM, indicating high potency against breast cancer cells .
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds has revealed that modifications to the azetidine or triazole rings can significantly alter biological activity. For example:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Triazole + Phenyl | Anticancer |
| Compound B | Azetidine + Alkyl | Antimicrobial |
| Compound C | Triazole + Alkene | Anti-inflammatory |
Anticancer Activity
A study involving a series of triazole derivatives indicated that those with enhanced lipophilicity exhibited improved cellular uptake and cytotoxicity against various cancer types . The specific compound this compound was hypothesized to follow a similar trend due to its structural characteristics.
Antimicrobial Properties
Investigations into the antimicrobial efficacy of triazole derivatives have shown promising results against both gram-positive and gram-negative bacteria. The presence of the ethoxyphenyl group may contribute to enhanced membrane permeability and interaction with bacterial targets .
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 0–5°C during acylation to minimize side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance reaction efficiency .
- Catalysts : Employ Pd(PPh₃)₄ for cross-coupling reactions involving halogenated intermediates .
- Yield Improvement : Purify intermediates via flash chromatography (ethyl acetate/hexane, 1:3) .
Advanced: How can computational methods predict the biological activity of this compound?
Answer:
Methodological Approaches :
- QSAR Modeling : Use quantitative structure–activity relationship (QSAR) models to correlate triazole-azetidine structural descriptors (e.g., logP, polar surface area) with target binding affinity .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding with the triazole nitrogen and hydrophobic interactions with the 2-ethoxyphenyl group .
- ADMET Prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and CYP450 inhibition risks .
Q. Troubleshooting :
- Impurity Peaks : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound .
Advanced: How are crystallographic data contradictions resolved for azetidine derivatives?
Answer:
Crystallographic Refinement :
- SHELXL Integration : Refine X-ray diffraction data using SHELXL-2018 to resolve disordered azetidine conformers. Apply restraints for bond lengths (σ = 0.02 Å) and anisotropic displacement parameters .
- Twinned Data Handling : Use the TWIN/BASF commands in SHELX for crystals with rotational pseudosymmetry .
- Validation Tools : Check R1/wR2 convergence (<5% discrepancy) and Fo/Fc maps for electron density mismatches .
Example : A related azetidine-triazole derivative showed a final R1 = 3.2% after resolving rotational disorder via SHELXL .
Basic: What solubility and stability parameters are critical for in vitro assays?
Answer:
Key Parameters :
- Solubility : Use DMSO stock solutions (10 mM) diluted in PBS (pH 7.4) to maintain solubility >50 µM .
- Stability : Monitor degradation via LC-MS under physiological conditions (37°C, 72 hr). Adjust storage to -20°C under argon to prevent oxidation .
- LogP Estimation : Predicted logP = 2.8 (via ChemAxon), indicating moderate membrane permeability .
Advanced: What mechanistic pathways govern nucleophilic substitution at the azetidine ring?
Answer:
Reaction Mechanisms :
- SN2 Pathway : Backside attack by nucleophiles (e.g., triazole) on the azetidine C3 position, leading to ring strain relief. Transition states are stabilized by polar solvents (e.g., DMF) .
- Leaving Group Effects : Tosyl or mesyl groups enhance reactivity by stabilizing the negative charge in the transition state .
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure rate constants (k = 0.15 s⁻¹ at 25°C) for azetidine acylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
